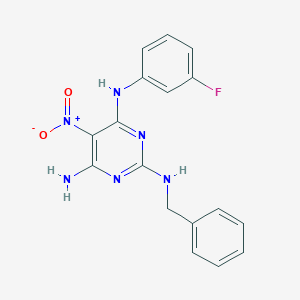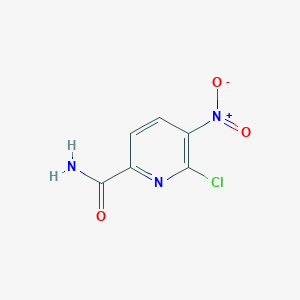![molecular formula C18H22O2 B12495983 2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde](/img/structure/B12495983.png)
2-Methoxy-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a methoxy group and an adamantane moiety attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding phenol using methyl iodide in the presence of a base such as potassium carbonate.
Aldehyde Formation: The final step involves the formylation of the aromatic ring, which can be achieved using the Vilsmeier-Haack reaction. This reaction employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzoic acid.
Reduction: 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of structure-activity relationships to understand how modifications to its structure affect its biological activity.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique structure makes it a valuable component in the formulation of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The adamantane moiety enhances the compound’s stability and facilitates its interaction with hydrophobic regions of biological molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxybenzaldehyde: Lacks the adamantane moiety, making it less sterically hindered and more reactive in certain chemical reactions.
5-[(3R,5S,7S)-Adamantan-1-yl]benzaldehyde: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzoic acid:
Uniqueness
2-Methoxy-5-[(3R,5S,7S)-adamantan-1-yl]benzaldehyde is unique due to the presence of both the methoxy group and the adamantane moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability, specific reactivity, and potential biological activity. The compound’s structure allows for versatile modifications, making it a valuable scaffold for the development of new molecules with tailored properties.
Eigenschaften
Molekularformel |
C18H22O2 |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
5-(1-adamantyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C18H22O2/c1-20-17-3-2-16(7-15(17)11-19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,11-14H,4-6,8-10H2,1H3 |
InChI-Schlüssel |
LFTZZTWWFNZEGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)

![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)
![2-[(3-chloro-4-methylphenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B12495925.png)

![7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12495933.png)

![2,6-dibenzyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12495935.png)

![N~2~-(4-ethoxyphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12495942.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12495945.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)


